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Compound of Interest

Compound Name: GSK864

Cat. No.: B607869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the isocitrate dehydrogenase 1 (IDH1) inhibitor,

GSK864, with other selective IDH inhibitors, focusing on its cross-reactivity with mutant forms

of isocitrate dehydrogenase 2 (IDH2). The information presented herein is supported by

experimental data to aid researchers in the selection and application of appropriate chemical

probes for their studies.

Introduction to IDH Mutations and Inhibitors
Mutations in the isocitrate dehydrogenase (IDH) enzymes, IDH1 and IDH2, are frequently

observed in various cancers, including glioma, acute myeloid leukemia (AML), and

cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of

the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.

Small molecule inhibitors targeting these mutant enzymes have emerged as promising

therapeutic agents. GSK864 is a potent, allosteric inhibitor of mutant IDH1.[1] This guide

focuses on its specificity and off-target effects on mutant IDH2.

Biochemical Activity and Selectivity
GSK864 demonstrates potent inhibition of various IDH1 mutants, including R132C, R132H,

and R132G, with IC50 values in the low nanomolar range.[2] However, it exhibits moderate

selectivity, with some inhibitory activity against wild-type IDH1 and cross-reactivity with mutant

IDH2.[1][3] This contrasts with other well-characterized IDH inhibitors such as Ivosidenib (AG-
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120), which is highly selective for mutant IDH1, and Enasidenib (AG-221), which is selective for

mutant IDH2.

Table 1: Comparative Inhibitory Activity (IC50, nM) of
IDH Inhibitors

Comp
ound

Target
IC50
(nM)

Target
IC50
(nM)

Target
IC50
(nM)

Target
IC50
(nM)

GSK86

4

IDH1

R132C
9[1]

IDH1

R132H
15[1]

IDH1

R132G
17[1]

IDH2

R172Q
183[4]

GSK32

1*

IDH1

R132C
3.8[5]

IDH1

R132H
4.6[5]

IDH1

R132G
2.9[5]

IDH2

R140Q
1358[5]

IDH2

R172S
1034[5]

WT

IDH1
46[5]

WT

IDH2
496[5]

Ivoside

nib

(AG-

120)

IDH1

R132H
12

IDH1

R132C
15

IDH1

R132G
23

IDH2

R140Q

>100,00

0

IDH2

R172K

>100,00

0

WT

IDH1
1600

WT

IDH2

>100,00

0

Enaside

nib

(AG-

221)

IDH2

R140Q
100

IDH2

R172K
40

IDH1

R132H
>50,000

WT

IDH1

>100,00

0

WT

IDH2
4300

*GSK321 is a close structural analog of GSK864.[3]

Cellular Activity
In cellular assays, GSK864 effectively reduces the production of 2-HG in cells harboring IDH1

mutations. For instance, in HT1080 fibrosarcoma cells with the IDH1 R132C mutation, GSK864
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inhibited 2-HG production with an EC50 of 320 nM.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical IDH signaling pathway and a typical

experimental workflow for assessing IDH inhibitor activity.

IDH Signaling Pathway

Isocitrate Wild-Type
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Canonical IDH signaling pathway and the inhibitory action of GSK864.
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IDH Inhibitor Activity Workflow

Biochemical Assay Cellular Assay

Recombinant
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(LC-MS/MS)

EC50 Determination

Click to download full resolution via product page

General workflow for determining inhibitor potency.

Experimental Protocols
Biochemical Assay for IDH Activity
This assay measures the enzymatic activity of recombinant IDH enzymes by monitoring the

consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
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Materials:

Recombinant wild-type or mutant IDH1/IDH2 enzyme

Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10% glycerol, 0.5 mM DTT, 20 mM

MgCl2

α-ketoglutarate (α-KG)

NADPH

Test inhibitor (e.g., GSK864) dissolved in DMSO

96-well UV-transparent microplate

Spectrophotometer plate reader

Procedure:

Prepare a serial dilution of the test inhibitor in DMSO.

In a 96-well plate, add the assay buffer.

Add the test inhibitor to the appropriate wells. Include DMSO-only wells as a negative

control.

Add the recombinant IDH enzyme to all wells and incubate for a pre-determined time (e.g.,

15 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

Immediately measure the absorbance at 340 nm every minute for 30-60 minutes.

Calculate the initial reaction velocity for each inhibitor concentration.

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-

response curve to determine the IC50 value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b607869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Assay for 2-HG Production
This assay quantifies the amount of the oncometabolite 2-HG produced by cancer cells

harboring IDH mutations after treatment with an inhibitor.

Materials:

IDH mutant cancer cell line (e.g., HT1080 for IDH1 R132C)

Cell culture medium and supplements

Test inhibitor (e.g., GSK864)

Cell lysis buffer

Internal standard (e.g., 13C5-2-HG)

LC-MS/MS system

Procedure:

Seed the IDH mutant cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 or 48

hours).

After incubation, aspirate the medium and wash the cells with PBS.

Lyse the cells and extract the intracellular metabolites.

Add an internal standard to the cell lysates for accurate quantification.

Analyze the samples using an LC-MS/MS method optimized for the detection and

quantification of 2-HG.

Normalize the 2-HG levels to the total protein concentration or cell number.

Plot the normalized 2-HG levels against the inhibitor concentration to determine the EC50

value.
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Conclusion
GSK864 is a potent inhibitor of various IDH1 mutants. However, researchers should be aware

of its moderate cross-reactivity with wild-type IDH1 and mutant IDH2 enzymes. For studies

requiring high selectivity, Ivosidenib for IDH1 or Enasidenib for IDH2 may be more suitable

alternatives. The choice of inhibitor should be guided by the specific research question and the

mutational status of the experimental system. The protocols provided in this guide offer a

starting point for the characterization and comparison of these and other IDH inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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